molecular formula C21H16F3N5O3 B2816905 9-(2-ethoxyphenyl)-8-oxo-2-(4-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide CAS No. 899971-03-0

9-(2-ethoxyphenyl)-8-oxo-2-(4-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide

Katalognummer B2816905
CAS-Nummer: 899971-03-0
Molekulargewicht: 443.386
InChI-Schlüssel: DGXNISPZGLIMMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound you mentioned is a complex organic molecule. It contains a purine ring, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring. Purines are widely occurring in nature and are part of key biological molecules like DNA and RNA .


Molecular Structure Analysis

The molecule contains several functional groups, including a trifluoromethyl group and an ethoxyphenyl group. These groups can significantly influence the molecule’s reactivity and properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the trifluoromethyl group, which is strongly electron-withdrawing, and the ethoxyphenyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The trifluoromethyl group, for example, is known to enhance the lipophilicity and metabolic stability of pharmaceutical compounds .

Wissenschaftliche Forschungsanwendungen

Metabolic Pathways and Disposition

The compound's metabolic pathways and disposition characteristics have been studied to understand its pharmacokinetics and dynamics within the human body. The metabolism and disposition of similar compounds, acting as partial agonists or inhibitors at certain receptor complexes, have been elucidated, revealing insights into their tolerance, excretion, and the metabolic transformations they undergo in the human body. For instance, the compound N-[3-fluoro-4-[2-(propylamino)ethoxy]phenyl]-4,5,6,7-tetrahydro-4-oxo-1H-indole-3-carboxamide was well tolerated in humans, showing a specific clearance pattern involving both renal and metabolic components, with the metabolic transformation happening predominantly via oxidative deamination. Such studies are crucial for understanding the safety profile and therapeutic potential of these compounds (Shaffer et al., 2008).

Role in Enzyme Inhibition and Cancer Therapy

Compounds structurally similar to 9-(2-ethoxyphenyl)-8-oxo-2-(4-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide have been studied for their role as enzyme inhibitors and their potential in cancer therapy. For instance, BIIB021, an HSP90 inhibitor with a similar purine structure, has shown promising antitumor activity in preclinical models and was in development for the treatment of breast cancer. The metabolism and excretion patterns of such compounds are extensively studied in animal models to understand their metabolic profiles and to assess the relevance of these animal models to human metabolism (Xu et al., 2013).

Metabolism in Human Exposure to Environmental Chemicals

Studies on similar compounds have also contributed to understanding human exposure to various environmental chemicals. For instance, research on the metabolism and elimination of certain phthalate compounds in humans has provided valuable insights into human exposure levels and the metabolic pathways involved in processing these compounds. These studies help in evaluating the risks associated with exposure to such chemicals and in formulating regulatory policies (Koch & Angerer, 2007).

Implications in Endocrine Disruption and Human Health

The research on compounds with similar structures has highlighted their potential role in endocrine disruption. Studies have found such compounds in various food items, raising concerns about long-term dietary exposure to endocrine disruptors. These findings are significant for public health, as they point to the widespread presence of such compounds in the environment and their potential impact on human health (Guenther et al., 2002).

Wirkmechanismus

Without specific context, it’s difficult to determine the exact mechanism of action of this compound. If it’s used as a pharmaceutical, its mechanism would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and usage. Proper handling and disposal procedures should be followed to ensure safety .

Zukünftige Richtungen

The future research directions could involve exploring its potential uses in various fields, such as pharmaceuticals or agrochemicals, given its complex structure .

Eigenschaften

IUPAC Name

9-(2-ethoxyphenyl)-8-oxo-2-[4-(trifluoromethyl)phenyl]-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N5O3/c1-2-32-14-6-4-3-5-13(14)29-19-16(27-20(29)31)15(17(25)30)26-18(28-19)11-7-9-12(10-8-11)21(22,23)24/h3-10H,2H2,1H3,(H2,25,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGXNISPZGLIMMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.